2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound “2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a structurally complex molecule featuring a benzothiophene carboxamide core modified with a (4-chlorophenoxy)acetyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Its design integrates a sulfone moiety (1,1-dioxidotetrahydrothiophene) and a chlorinated aromatic ring, which are critical for modulating electronic properties, solubility, and intermolecular interactions such as hydrogen bonding . Structural characterization of such molecules often employs crystallographic tools like SHELXL and ORTEP-3, which are widely used for small-molecule refinement and visualization .
Properties
Molecular Formula |
C22H25ClN2O5S2 |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25ClN2O5S2/c1-13-2-7-17-18(10-13)31-22(20(17)21(27)24-15-8-9-32(28,29)12-15)25-19(26)11-30-16-5-3-14(23)4-6-16/h3-6,13,15H,2,7-12H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
YYSQXSAOQGTZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyacetyl chloride, which is obtained by reacting 4-chlorophenol with acetyl chloride.
Intermediate Formation: The intermediate compound, 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid, is synthesized by reacting 4-chlorophenoxyacetyl chloride with 2-aminobenzoic acid.
Chemical Reactions Analysis
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways.
Pathways Involved: It may inhibit or activate certain pathways, leading to changes in cellular processes.
The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein function .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
QSAR and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models highlight that substituents like chlorine and sulfone groups significantly influence molecular descriptors such as logP (lipophilicity) and polar surface area (PSA), which correlate with bioavailability and membrane permeability . For instance:
- The target compound’s logP is expected to be higher than its 2-methylphenoxy analogue due to chlorine’s lipophilic contribution.
Analytical and Crystallographic Insights
Advanced analytical techniques, such as LC/MS profiling (used in marine actinomycete studies; ) and crystallographic tools (e.g., SHELX, ORTEP-3; ), are essential for elucidating structural details and purity. These methods enable precise comparisons of hydrogen-bonding networks and crystal lattice stability across analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
